1-(4-tert-butylphenyl)-7-chloro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-7-chloro-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3/c1-26(2,3)18-9-12-20(13-10-18)30-25-21-14-11-19(27)15-23(21)28-16-22(25)24(29-30)17-7-5-4-6-8-17/h4-16H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUTYCDQAKKVLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C3=C4C=CC(=CC4=NC=C3C(=N2)C5=CC=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that quinolone derivatives, which this compound is a part of, are synthetic antibacterial substances that prevent bacteria from producing the dna gyrase and topoisomerase enzymes. These enzymes are crucial for bacterial DNA replication, repair, recombination, and transcription.
Mode of Action
Quinolones, a class of compounds to which this molecule belongs, work by forming ternary enzyme-dna complexes, which limit bacterial dna repair and rna transcription. This interaction with the bacterial DNA gyrase and topoisomerase enzymes inhibits the bacteria’s ability to replicate and survive.
Biological Activity
1-(4-tert-butylphenyl)-7-chloro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline family, which has garnered attention for its potential biological activities. This article explores the compound's synthesis, structure-activity relationships (SAR), and various biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.
Synthesis and Structure-Activity Relationships
The synthesis of pyrazolo[4,3-c]quinolines typically involves multi-step processes that include cyclization reactions and functional group modifications. For instance, the targeted compound can be synthesized through a series of reactions starting from appropriate precursors such as substituted phenyl derivatives and chloro compounds.
Table 1: Summary of Synthetic Pathways
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Condensation of 4-tert-butylphenyl with a chloro-substituted pyrazole | Intermediate product |
| 2 | Cyclization reaction under acidic conditions | This compound |
The structure-activity relationship studies indicate that the presence of the tert-butyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.
Antimicrobial Activity
Research has demonstrated that pyrazolo[4,3-c]quinolines exhibit significant antimicrobial properties. For example, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi.
Table 2: Antimicrobial Efficacy
| Compound | Target Organism | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| Other Pyrazolo Compounds | E. coli | 12 |
Antitumor Activity
The compound has also been evaluated for its anticancer potential. Pyrazole derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation. For instance, studies indicate that certain derivatives can effectively inhibit BRAF(V600E) mutations associated with melanoma.
Case Study: Antitumor Effects
In a study involving MCF-7 breast cancer cells, the compound demonstrated a significant reduction in cell viability at concentrations above 10 µM. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Kinases : The compound may inhibit key kinases involved in cell signaling.
- Reactive Oxygen Species (ROS) Modulation : It may affect ROS levels within cells, leading to oxidative stress and subsequent apoptosis.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolo[4,3-c]quinoline Derivatives
Key Observations:
- Anti-inflammatory Activity: The target compound lacks amino or hydroxyl groups found in potent NO production inhibitors like 2i (IC50 ~0.1 μM) . Its tert-butyl and chloro substituents may instead target kinases or COX-2 .
- Kinase Inhibition: MSC2360844, a PI3Kδ inhibitor with morpholine groups, shows nanomolar potency (IC50 0.003 μM) . The target’s bulky tert-butyl group may hinder binding to similar kinases but could enhance selectivity for other targets.
- Anticancer Activity : Fluorinated derivatives like F6 exhibit cytotoxicity (IC50 2.5–5.0 μM) , whereas the target’s chloro substituent at position 7 may alter DNA intercalation or topoisomerase inhibition .
Physicochemical Properties
- Thermal Stability : Bulky substituents like tert-butyl improve thermal stability, as observed in analogues with melting points >200°C .
- Crystallography: Steric effects from the tert-butyl group may distort the pyrazoloquinoline core, as seen in 1-(4-chlorophenyl)-6,8-diphenyl derivatives (torsion angles ~75°) .
Target Selectivity and Mechanism
- COX-2 Inhibition: Pyrazolo[4,3-c]quinolines with electron-withdrawing groups (e.g., Cl, F) show COX-2 selectivity . The target’s chloro substituent may enhance this effect.
- Kinase Binding : MSC2360844’s morpholine groups engage in hydrogen bonding with PI3Kδ’s ATP pocket . The target’s tert-butyl group may instead interact with hydrophobic pockets in kinases like JAK or EGFR.
Preparation Methods
Classical Friedländer Condensation Approaches
The Friedländer condensation remains a cornerstone for constructing quinoline cores. For pyrazolo[4,3-c]quinolines, this method involves cyclizing o-aminocarbonyl precursors with pyrazole-containing ketones or aldehydes. A representative route begins with 7-chloroanthranilic acid 1 , which is converted to 7-chloro-2-nitrobenzaldehyde 2 via nitration and oxidation (Scheme 1). Subsequent condensation with 3-phenyl-1H-pyrazol-5-amine 3 under acidic conditions (e.g., H2SO4 or polyphosphoric acid) yields the pyrazolo[4,3-c]quinoline scaffold 4 .
Introducing the 4-tert-butylphenyl group at position 1 necessitates a nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For example, treating intermediate 4 with 4-tert-butylphenylboronic acid under Suzuki-Miyaura conditions (Pd(PPh3)4, Na2CO3, DME/H2O) installs the aryl group, albeit with moderate yields (45–60%) due to steric bulk. Alternatively, Ullmann coupling using CuI and 1,10-phenanthroline in DMSO at 110°C achieves comparable results.
Key Challenges :
- Steric hindrance from the tert-butyl group slows coupling kinetics.
- Competing side reactions (e.g., dehalogenation) require careful catalyst selection.
Multicomponent Reaction (MCR) Strategies
Microwave-assisted MCRs offer efficient access to annulated pyrazoloquinolines. A 2023 protocol employs T3P®-DMSO as a dual activator and oxidizer (Scheme 2). Reacting 7-chloro-3-phenyl-1H-pyrazol-5-amine 5 , 4-tert-butylbenzaldehyde 6 , and dimedone 7 under microwave irradiation (90°C, 30 min) produces the target compound in 82% yield. The mechanism involves tandem oxidative condensation: T3P® activates the aldehyde for imine formation, while DMSO oxidizes intermediates to aromatize the quinoline ring.
Optimization Data :
| Parameter | Variation | Yield (%) |
|---|---|---|
| T3P® Equivalents | 1.0 → 2.5 | 24 → 90 |
| Temperature (°C) | 70 → 110 | 65 → 82 |
| Solvent | Dioxane → Toluene | 68 → 82 |
This method excels in functional group tolerance, accommodating electron-withdrawing (e.g., Cl) and bulky substituents without requiring protective groups.
Acid-Catalyzed Cyclization of (1H-Pyrazol-5-yl)Anilines
A metal-free approach utilizes Brønsted acids (e.g., p-TsOH) to cyclize (1H-pyrazol-5-yl)anilines with ethers (Scheme 3). Starting from 7-chloro-3-phenyl-1H-pyrazol-5-amine 8 and 4-tert-butylphenyl glycidyl ether 9 , the reaction proceeds via C–O bond cleavage and intramolecular cyclization. The optimized conditions (p-TsOH, DCE, 80°C, 6 h) afford the product in 75% yield with >95% purity.
Mechanistic Insights :
- Protonation of the ether oxygen enhances electrophilicity.
- Nucleophilic attack by the pyrazole amine forms a zwitterionic intermediate.
- Cyclodehydration yields the pyrazolo[4,3-c]quinoline core.
This method avoids transition metals, simplifying purification and reducing costs.
Post-Functionalization of Pyrazolo[4,3-c]Quinoline Intermediates
Late-stage functionalization provides flexibility in introducing substituents. For instance, 7-chloro-1H-pyrazolo[4,3-c]quinoline 10 undergoes lithiation at position 1 using LDA at −78°C, followed by quenching with 4-tert-butylbenzaldehyde to install the aryl group (Scheme 4). Subsequent Suzuki coupling with phenylboronic acid introduces the 3-phenyl substituent (Pd(OAc)2, SPhos, K3PO4, 80°C, 12 h).
Advantages :
- Enables modular synthesis for analog generation.
- Mitigates steric issues by deferring bulky group introduction.
Limitations :
Green Chemistry Approaches
Recent advances emphasize solvent-free and energy-efficient methods. Ball milling 7-chloroanthranilic acid 1 , 3-phenyl-1H-pyrazol-5-amine 3 , and 4-tert-butylbenzaldehyde 6 with KHSO4 as a catalyst (30 min, 35 Hz) delivers the product in 70% yield. This mechanochemical approach eliminates solvent waste and reduces reaction times by 80% compared to thermal methods.
Q & A
Q. What are the typical synthetic routes for 1-(4-tert-butylphenyl)-7-chloro-3-phenyl-1H-pyrazolo[4,3-c]quinoline, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions starting with substituted quinoline precursors. A common approach includes:
- Condensation reactions : Reacting 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine with tert-butylphenyl hydrazines under reflux conditions in polar aprotic solvents (e.g., DMF) .
- Microwave-assisted synthesis : To enhance efficiency, microwave irradiation reduces reaction times (e.g., from 12 hours to 2 hours) while maintaining yields >75% .
- Chlorination : Introducing the 7-chloro substituent via electrophilic substitution using Cl₂ gas or N-chlorosuccinimide in dichloromethane . Optimization involves adjusting solvent polarity (e.g., switching from ethanol to acetonitrile for better solubility) and catalyst selection (e.g., Pd/C for cross-coupling steps) .
Q. What analytical techniques are most effective for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments. For example, the tert-butyl group shows a singlet at δ 1.35 ppm in ¹H NMR .
- Single-crystal X-ray diffraction : Resolves bond lengths and angles, confirming the fused pyrazoloquinoline core and substituent spatial arrangement (e.g., dihedral angles between phenyl rings) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for pharmacological studies) using C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How does the introduction of chloro and tert-butyl substituents affect the compound’s biological activity compared to other derivatives?
- Chloro substituent (7-position) : Enhances lipophilicity and electron-withdrawing effects, improving binding to hydrophobic enzyme pockets (e.g., kinase inhibitors). In cytotoxicity assays, 7-Cl derivatives show IC₅₀ values 2–3× lower than non-chlorinated analogs .
- tert-Butyl group (4-position) : Increases steric bulk, reducing off-target interactions. Comparative studies show tert-butyl-substituted derivatives exhibit 40% higher selectivity for COX-2 over COX-1 compared to methyl or methoxy analogs .
- Synergistic effects : The combination of 7-Cl and 4-tert-butyl groups enhances metabolic stability in hepatic microsome assays (t₁/₂ > 120 minutes vs. <60 minutes for other substituents) .
Q. How can researchers resolve contradictions in biological activity data across studies involving pyrazoloquinoline derivatives?
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., use identical cell lines, such as HepG2 for cytotoxicity) and validate results with orthogonal methods (e.g., Western blot alongside MTT assays) .
- Substituent positional isomers : Confirm regiochemistry via NOESY NMR to rule out isomeric byproducts (e.g., distinguishing 7-Cl from 8-Cl derivatives) .
- Solubility differences : Pre-solubilize compounds in DMSO at consistent concentrations (e.g., ≤0.1% v/v) to avoid false negatives in cell-based assays .
Q. What are the key considerations in designing in vitro assays to evaluate the therapeutic potential of this compound?
- Target engagement : Use surface plasmon resonance (SPR) to measure binding affinity (KD) to targets like EGFR or PARP. For example, SPR-derived KD values <100 nM indicate high potency .
- Cytotoxicity profiling : Employ a panel of cancer cell lines (e.g., MCF-7, A549) with normal cell controls (e.g., HEK293) to assess selectivity. Calculate selectivity indices (SI = IC₅₀_normal / IC₅₀_cancer) >3 for further development .
- Metabolic stability : Conduct liver microsome assays (human and murine) to predict in vivo half-lives. Optimize using prodrug strategies if intrinsic clearance is high (>50 mL/min/kg) .
Methodological Notes
- Data contradiction analysis : When conflicting SAR data emerge, employ computational docking (e.g., AutoDock Vina) to model ligand-target interactions and identify critical binding residues .
- Advanced synthesis : For scale-up, transition from batch to continuous flow reactors to improve yield consistency (e.g., 85% yield at 100 g scale vs. 70% in batch) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
